(3-Acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate
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Overview
Description
3’,5’-DI-O-ACETYL-5-BROMO-2’-DEOXY-D-URIDINE is a synthetic nucleoside analog with the molecular formula C13H15BrN2O7 and a molecular weight of 391.17 g/mol. This compound is primarily used in organic synthesis and has applications in various scientific research fields.
Preparation Methods
The synthesis of 3’,5’-DI-O-ACETYL-5-BROMO-2’-DEOXY-D-URIDINE involves the acetylation of 5-bromo-2’-deoxyuridine. The reaction typically uses acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl groups at the 3’ and 5’ positions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3’,5’-DI-O-ACETYL-5-BROMO-2’-DEOXY-D-URIDINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield 5-bromo-2’-deoxyuridine.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under suitable conditions.
Common reagents used in these reactions include nucleophiles for substitution reactions and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’,5’-DI-O-ACETYL-5-BROMO-2’-DEOXY-D-URIDINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving nucleoside analogs and their effects on biological systems.
Medicine: Research into antiviral and anticancer properties of nucleoside analogs often includes this compound.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3’,5’-DI-O-ACETYL-5-BROMO-2’-DEOXY-D-URIDINE involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The bromine atom at the 5-position plays a crucial role in its biological activity, potentially leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid synthesis.
Comparison with Similar Compounds
Similar compounds to 3’,5’-DI-O-ACETYL-5-BROMO-2’-DEOXY-D-URIDINE include:
5-Bromo-2’-deoxyuridine: Lacks the acetyl groups at the 3’ and 5’ positions.
2’-Deoxyuridine: Lacks both the bromine atom and the acetyl groups.
5-Fluoro-2’-deoxyuridine: Contains a fluorine atom instead of bromine at the 5-position.
The uniqueness of 3’,5’-DI-O-ACETYL-5-BROMO-2’-DEOXY-D-URIDINE lies in its specific acetylation pattern and the presence of the bromine atom, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIHCNASFWJWJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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